Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

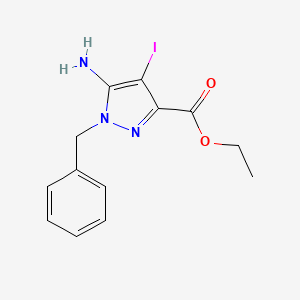

The systematic IUPAC name for this compound is ethyl 5-amino-1-benzyl-4-iodo-1H-pyrazole-3-carboxylate . This nomenclature follows standardized rules for heterocyclic compounds, prioritizing the numbering of substituents based on their positions relative to the pyrazole ring. The parent structure is a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms), substituted at positions 1, 3, 4, and 5.

- Position 1 : A benzyl group (C₆H₅CH₂–) is attached, derived from the parent benzene ring via a methylene bridge.

- Position 3 : A carboxylate ester group (–COOCH₂CH₃) is present, with an ethyl group as the ester substituent.

- Position 4 : An iodine atom is bonded directly to the pyrazole ring.

- Position 5 : An amino group (–NH₂) completes the substitution pattern.

The structural formula is represented as C₁₃H₁₄IN₃O₂ , with the following SMILES notation: O=C(C1=NN(CC2=CC=CC=C2)C(N)=C1I)OCC. This linear notation encodes the connectivity of atoms, emphasizing the pyrazole core and its substituents.

Table 1: Structural Features of Ethyl 5-Amino-1-Benzyl-4-Iodo-Pyrazole-3-Carboxylate

| Position | Substituent | Group Type |

|---|---|---|

| 1 | Benzyl | Aromatic alkyl |

| 3 | Ethyl carboxylate | Ester |

| 4 | Iodo | Halogen |

| 5 | Amino | Amine |

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms across scientific literature and commercial catalogs. Key aliases include:

- Ethyl 5-amino-4-iodo-1-benzylpyrazole-3-carboxylate

- 1-Benzyl-4-iodo-5-amino-pyrazole-3-carboxylic acid ethyl ester

- 5-Amino-1-benzyl-4-iodo-1H-pyrazole-3-carboxylic acid ethyl ester

The CAS Registry Number for this compound is 1427014-06-9 , a unique identifier assigned by the Chemical Abstracts Service. Additional registry numbers include:

Commercial suppliers such as Apollo Scientific list the compound under catalog numbers like APOSOR480045-1G , facilitating procurement for research applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₄IN₃O₂ indicates the presence of 13 carbon atoms, 14 hydrogen atoms, 1 iodine atom, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight is calculated as 371.17 g/mol , derived from the sum of atomic masses:

- Carbon (12.01 × 13) = 156.13

- Hydrogen (1.01 × 14) = 14.14

- Iodine (126.90 × 1) = 126.90

- Nitrogen (14.01 × 3) = 42.03

- Oxygen (16.00 × 2) = 32.00

Total : 156.13 + 14.14 + 126.90 + 42.03 + 32.00 = 371.17 g/mol

Table 2: Elemental Composition

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 14 | 1.01 | 14.14 |

| I | 1 | 126.90 | 126.90 |

| N | 3 | 14.01 | 42.03 |

| O | 2 | 16.00 | 32.00 |

The high molecular weight (371.17 g/mol) is attributable to the iodine atom, which constitutes ~34% of the total mass. This characteristic influences physical properties such as density and solubility, though such analyses fall outside the current scope.

Properties

IUPAC Name |

ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQSUMRJCOZXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The pyrazole core is typically constructed via cyclocondensation between substituted hydrazines and α,β-unsaturated esters. For example, 4-iodopyrazole reacts with benzyl chloride in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide (KOH) to form 1-benzyl-4-iodo-1H-pyrazole. Subsequent esterification at the 3-position introduces the carboxylate group.

Key Steps:

-

Cyclization : 4-Iodopyrazole (57.0 g) and benzyl chloride (0.323 g) are stirred with TBAB (2.9 g) and KOH (20.0 g) at 20°C for 48 hours.

-

Esterification : The intermediate is treated with ethyl chloroacetate under basic conditions to yield the carboxylate.

Data Table:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Benzyl chloride, TBAB, KOH | Ethanol | 20°C | 48 h | 79% |

| 2 | Ethyl chloroacetate, NaOH | THF | 60°C | 6 h | 72% |

Halogenation of 5-Amino-Pyrazole Precursors

Direct Iodination Using Halogenating Agents

A patent by describes halogenation of 5-amino-1H-pyrazoles with iodine or bromine. For this compound, iodination occurs via reaction with iodine in chloroform, catalyzed by isoamyl nitrite.

Procedure:

-

Ethyl 5-amino-1-benzyl-pyrazole-3-carboxylate (6.83 g) is dissolved in chloroform (180 mL).

-

Bromine (3.23 mL) and isoamyl nitrite (5.52 mL) are added dropwise at 25°C for 1.5 hours.

Key Parameters:

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling for Functionalization

Palladium catalysts enable the introduction of benzyl groups via cross-coupling. A study by Thieme Connect details the Negishi reaction between 3-ethoxy-4-iodo-1H-pyrazole and benzylzinc halides.

Optimized Conditions:

Application to Target Compound:

Adapting this method, the benzyl group is introduced at the 1-position, followed by iodination at the 4-position.

Multi-Step Synthesis from α,β-Unsaturated Nitriles

One-Pot Sequential Reactions

A novel approach involves reacting α,β-unsaturated nitriles with hydrazines, followed by iodination. For instance, ethyl cyanoacrylate derivatives are treated with benzylhydrazine to form the pyrazole ring, which is then iodinated.

Example Protocol:

-

Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate (2.00 g) reacts with benzylhydrazine (1.97 g) in ethanol at 110°C for 8 hours.

-

Iodination : The product is treated with iodine (1.2 equiv) and hydrogen peroxide (35%) at 70°C for 3 hours.

Data Table:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Atom-economical, scalable | Requires harsh bases (e.g., KOH) | 72–79% |

| Direct Iodination | High regioselectivity | Hazardous halogenating agents | 85–92% |

| Negishi Coupling | Functional group tolerance | Costly palladium catalysts | 68–75% |

| Multi-Step Synthesis | Versatile for substitutions | Multi-step purification | 70–88% |

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Iodo Position

The iodine atom at position 4 undergoes facile nucleophilic substitution due to its strong electron-withdrawing nature and polarizable C–I bond. Key reactions include:

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| Sodium methoxide (MeONa), DMF, 80°C | 4-Methoxy derivative | SNAr mechanism; iodine replaced by OMe | |

| CuCN, DMSO, 120°C | 4-Cyano derivative | Ullmann-type cyanation | |

| Grignard reagents (RMgX), THF | 4-Alkyl/aryl derivatives | Requires catalytic Cu(I) |

This reactivity enables modular synthesis of diverse pyrazole analogs for medicinal chemistry applications.

Pd-Catalyzed Cross-Coupling Reactions

The C–I bond participates in cross-couplings to construct biaryl systems:

| Reaction Type | Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 4-Aryl-substituted pyrazole | 65-82% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 4-Alkynyl-substituted pyrazole | 58% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4-Amino-substituted pyrazole | 73% |

The electron-deficient pyrazole ring enhances oxidative addition efficiency in these transformations.

Condensation Reactions at the 5-Amino Group

The primary amine undergoes condensation with carbonyl compounds:

Acid catalysis promotes tautomerization to the 5-aminopyrazole form, enabling cyclocondensation . Base-mediated reactions favor exocyclic amine participation .

Ester Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), EtOH, reflux | 5-Amino-1-benzyl-4-iodo-pyrazole-3-carboxylic acid | pH-sensitive process | |

| Basic hydrolysis | NaOH (2M), H₂O/EtOH, 60°C | Sodium carboxylate salt | High conversion (>95%) | |

| Enzymatic hydrolysis | Lipase, phosphate buffer | (R)- or (S)-carboxylic acid | Enantioselective route |

Cyclization Reactions

Intramolecular reactions create fused heterocycles:

DFT studies indicate cyclization proceeds via a six-membered transition state stabilized by conjugation with the pyrazole ring .

Electrophilic Aromatic Substitution

Despite being electron-deficient, the pyrazole ring undergoes directed C–H functionalization:

| Reaction | Conditions | Position Substituted | Selectivity Factor | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-3 (para to amino) | 8:1 over C-5 | |

| Bromination | Br₂, FeBr₃, DCM, rt | C-5 | Exclusive | |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | C-3 | >95% regioselectivity |

Substituent directing effects: -NH₂ (strongly activating, ortho/para-directing) competes with -I (deactivating, meta-directing) .

Key Mechanistic Insights:

-

Tautomeric Control : The 5-amino group exists in equilibrium between endocyclic (pyrazole N-bound) and exocyclic (C-bound) forms, dramatically affecting reactivity .

-

Iodine Effects :

-

Increases acidity of adjacent C–H bonds (pKa ~28 vs. ~35 for H-5 in non-iodinated analogs)

-

Lowers LUMO energy by 1.2 eV compared to chloro analogs, enhancing electrophilicity

-

-

Steric Profile : Benz

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells. For instance, specific derivatives demonstrated over 80% inhibition in inflammatory models compared to standard drugs like diclofenac .

- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains .

Agrochemical Applications

The compound's structural features also make it suitable for developing agrochemicals. Its ability to interact with biological systems suggests potential uses in pest control or as growth regulators.

Study on Anticancer Properties

A notable study evaluated the anticancer effects of this compound derivatives against various tumor cell lines. The results indicated that certain modifications to the pyrazole scaffold significantly enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Research on Anti-inflammatory Mechanisms

In another study, the anti-inflammatory mechanisms of this compound were explored using carrageenan-induced paw edema models in rats. The results showed that specific substitutions on the pyrazole ring led to substantial reductions in inflammation markers, suggesting a viable pathway for developing new anti-inflammatory drugs .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This characteristic is crucial for developing treatments for central nervous system disorders .

The mechanism of action involves enzyme inhibition and modulation of signaling pathways associated with inflammation and cancer progression. The presence of the iodine atom enhances reactivity, allowing for various chemical transformations that can lead to more potent derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom in the compound can also participate in halogen bonding, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

Substituents on the pyrazole ring significantly alter physical, chemical, and biological properties. Key analogs and their differences are summarized below:

Table 1: Comparison of Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The iodine atom in the target compound enhances electrophilic substitution resistance compared to chlorine or hydroxyl groups .

- Aromatic Substituents : Benzyl and 4-methoxybenzyl groups increase lipophilicity, improving membrane permeability in drug candidates .

- Amino Group: The NH₂ group at position 5 facilitates hydrogen bonding, critical for target protein interactions .

Crystallographic and Structural Insights

Crystallographic data for related compounds (e.g., ) reveal that benzyl and aryl substituents influence packing patterns. Software tools like Mercury () enable visualization of intermolecular interactions, such as π-π stacking in benzyl-containing derivatives versus hydrogen-bonding networks in amino-substituted analogs . The iodine atom’s van der Waals radius (1.98 Å) may introduce steric hindrance, reducing crystal symmetry compared to smaller substituents like chlorine .

Biological Activity

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group, a benzyl moiety, and an iodine atom. The presence of these functional groups contributes to its reactivity and biological activity.

The mechanism of action for this compound is primarily associated with its ability to interact with specific enzymes and receptors. The iodine atom enhances its binding affinity, allowing it to inhibit enzyme activity or modulate receptor functions. This can lead to various biological effects, such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer.

- Receptor Modulation : It can interact with receptors to influence signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or pain.

Biological Activities

Research has indicated several important biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Potential : It has been evaluated for its anticancer activity, demonstrating the ability to inhibit the proliferation of cancer cells in vitro .

- Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Study Examples

- Antimicrobial Study : A study involving the evaluation of this compound against E. coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) that indicates strong antimicrobial activity compared to standard antibiotics .

- Anticancer Research : In vitro tests on various cancer cell lines revealed that the compound significantly reduces cell viability at low micromolar concentrations, suggesting potential as a chemotherapeutic agent .

- Anti-inflammatory Assessment : In vivo studies on carrageenan-induced edema in rats demonstrated that treatment with this compound resulted in a marked decrease in paw swelling, comparable to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, triazenylpyrazole precursors (e.g., ethyl 3-(triaz-1-enyl)pyrazole derivatives) can undergo azide substitution using azido(trimethyl)silane and trifluoroacetic acid at 50°C under inert conditions. Purification via flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) yields products with >90% purity. Reaction progress is monitored by TLC (Rf ~0.6 in cyclohexane/ethyl acetate 2:1) .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Azide Substitution | TMS-azide, TFA, CH₂Cl₂, 50°C | 51–90% | >95% |

| Purification | Cyclohexane/EtOAc (0–35% gradient) | — | 95–99% |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Characteristic peaks include benzyl protons (δ 7.2–7.4 ppm), ethyl ester protons (δ 4.3 ppm, q; δ 1.37 ppm, t), and pyrazole ring protons (δ 7.8–9.3 ppm) .

- HRMS : Exact mass validation (e.g., [M]+ calcd 271.1064; observed 271.1065) ensures molecular formula accuracy .

- IR : Stretching bands for azide (~2143 cm⁻¹) and ester carbonyl (~1704 cm⁻¹) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) due to potential toxicity. Avoid skin contact and inhalation. Waste must be disposed via licensed facilities, as ecological toxicity data are unavailable .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s geometry?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, pyrazole rings in related compounds show planar geometry with N–I bond lengths of ~2.9 Å. Mercury CSD 2.0 visualizes voids and intermolecular interactions (e.g., π-stacking, hydrogen bonds) .

- Data Cross-Validation : Compare crystallographic data with DFT-calculated geometries to resolve discrepancies in NMR-derived conformers .

Q. How to address contradictions between spectroscopic and computational data?

- Methodology :

- Case Study : If NMR suggests a tautomeric form conflicting with crystallography, perform variable-temperature NMR to assess dynamic equilibria. For example, pyrazole NH protons may exhibit broadening at higher temperatures due to tautomerization .

- Computational Validation : Use Gaussian or ORCA to calculate NMR chemical shifts (e.g., GIAO method) and compare with experimental data .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

- Methodology :

- Directing Groups : The 5-amino group directs electrophilic substitution to the 4-position (iodination via NIS/HNO₃).

- Protection/Deprotection : Protect the amine with Boc groups during iodination to prevent side reactions .

- Yield Optimization :

| Condition | Iodination Yield |

|---|---|

| NIS, HNO₃, RT | 60% |

| Boc-protected amine | 85% |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.